molecular formula C10H16ClNO B1266776 4-Phenoxybutan-1-amine hydrochloride CAS No. 64037-61-2

4-Phenoxybutan-1-amine hydrochloride

Cat. No.: B1266776
CAS No.: 64037-61-2
M. Wt: 201.69 g/mol
InChI Key: QUHMFAWCLDOBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenoxybutan-1-amine hydrochloride is an organic compound with the molecular formula C10H16ClNO. It is a derivative of butanamine, where a phenoxy group is attached to the fourth carbon atom. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxybutan-1-amine hydrochloride typically involves the reaction of 4-phenoxybutan-1-amine with hydrochloric acid. One common method includes the following steps:

    Starting Material: 4-Phenoxybutan-1-amine.

    Reaction with Hydrochloric Acid: The amine is dissolved in an appropriate solvent, such as ethanol, and hydrochloric acid is added.

    Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Large-Scale Reaction Vessels: Using larger reaction vessels to accommodate higher volumes of reactants.

    Continuous Stirring and Temperature Control: Ensuring consistent reaction conditions.

    Purification: Employing industrial-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxybutan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: The primary amine.

    Substitution Products: Various substituted butanamine derivatives.

Scientific Research Applications

4-Phenoxybutan-1-amine hydrochloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Phenoxybutan-1-amine hydrochloride involves its interaction with specific molecular targets. The phenoxy group allows for unique binding interactions, while the amine group can participate in hydrogen bonding and other electrostatic interactions. These properties make it useful in studying receptor-ligand interactions and other biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4-Phenoxybutan-1-amine hydrochloride is unique due to its specific structural configuration, which allows for distinct chemical reactivity and interaction profiles. The presence of both the phenoxy and amine groups provides versatility in various chemical reactions and applications.

Properties

IUPAC Name

4-phenoxybutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c11-8-4-5-9-12-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHMFAWCLDOBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70982021
Record name 4-Phenoxybutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70982021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64037-61-2
Record name Butylamine, 4-phenoxy-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenoxybutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70982021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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